molecular formula C6H8N2O B3057330 o-(pyridin-4-ylmethyl)hydroxylamine CAS No. 79349-78-3

o-(pyridin-4-ylmethyl)hydroxylamine

Cat. No.: B3057330
CAS No.: 79349-78-3
M. Wt: 124.14 g/mol
InChI Key: GGJNRSIKHOXICL-UHFFFAOYSA-N
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Description

o-(Pyridin-4-ylmethyl)hydroxylamine: is a chemical compound with the molecular formula C₆H₈N₂O It is characterized by the presence of a hydroxylamine group (-NH₂OH) attached to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(pyridin-4-ylmethyl)hydroxylamine typically involves the reaction of pyridine derivatives with hydroxylamine. One common method is the reduction of pyridine N-oxides using hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as zinc or iron powder, which facilitates the reduction process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-(Pyridin-4-ylmethyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry: o-(Pyridin-4-ylmethyl)hydroxylamine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metal ions makes it useful in designing metal-based drugs.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of o-(pyridin-4-ylmethyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

    Hydroxylamine: A simpler analog with the formula NH₂OH.

    N-phenylhydroxylamine: Contains a phenyl group instead of a pyridine ring.

    Hydroxylamine-O-sulfonic acid: A derivative with a sulfonic acid group.

Uniqueness: o-(Pyridin-4-ylmethyl)hydroxylamine is unique due to the presence of the pyridine ring, which imparts specific chemical properties and reactivity. The methylene bridge connecting the hydroxylamine group to the pyridine ring also influences its stability and reactivity compared to other hydroxylamine derivatives.

Properties

IUPAC Name

O-(pyridin-4-ylmethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-9-5-6-1-3-8-4-2-6/h1-4H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJNRSIKHOXICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570959
Record name O-[(Pyridin-4-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79349-78-3
Record name O-[(Pyridin-4-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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